![molecular formula C15H22N2O2S B2403166 tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate CAS No. 1353967-38-0](/img/structure/B2403166.png)
tert-Butyl 2-((pyridin-2-ylthio)methyl)pyrrolidine-1-carboxylate
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : The synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, has been achieved using iso-butoxycarbonyl chloride via a mixed anhydride method. X-ray diffraction studies were used for confirmation, showcasing the molecule's triclinic crystal structure and envelope conformation of the proline ring (Naveen et al., 2007).
Crystal Structure and Interactions : The crystal structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate was characterized, revealing important aspects such as orientation of the carbamate and amide, and the molecule's significant electric dipole moment. This work highlights the importance of hydrogen bonding and dipole interactions in the structural arrangement of such compounds (Baillargeon et al., 2014).
Coupling Reactions : A study on tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate revealed its ability to undergo palladium-catalyzed coupling reactions with various substituted arylboronic acids. This demonstrates the compound’s reactivity and potential for creating diverse tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Efficient Synthesis Techniques : The synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid was achieved through a nitrile anion cyclization strategy. This method offers a practical approach for creating N-tert-butyl disubstituted pyrrolidines with high yield and enantiomeric excess, showcasing an effective route for synthesizing these types of compounds (Chung et al., 2005).
properties
IUPAC Name |
tert-butyl 2-(pyridin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-6-7-12(17)11-20-13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNXKUHQYKXBTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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